4-{4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile
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Overview
Description
4-{4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile typically involves multiple steps. One common approach starts with the preparation of the quinazolinone core, which can be synthesized via the Niementowski reaction of anthranilic acid derivatives and amides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of green chemistry approaches, such as deep eutectic solvents (DES) and microwave-induced synthesis, to reduce environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions often involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
4-{4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-{4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: Another quinazolinone derivative with similar biological activities.
4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)butanoic acid: A related compound used in proteomics research.
Uniqueness
4-{4-[(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile is unique due to its specific structure, which combines the quinazolinone core with piperidine and pyridine moieties. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds .
Properties
Molecular Formula |
C21H21N5O |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-[4-[(2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C21H21N5O/c1-15-24-20-5-3-2-4-19(20)21(27)26(15)14-16-7-10-25(11-8-16)18-6-9-23-17(12-18)13-22/h2-6,9,12,16H,7-8,10-11,14H2,1H3 |
InChI Key |
FVNLMICPZZMLNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C4=CC(=NC=C4)C#N |
Origin of Product |
United States |
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